2-(2-(3-Nitrophenyl)vinyl)benzo[D]1,3-oxazin-4-one
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Overview
Description
“2-(2-(3-Nitrophenyl)vinyl)benzo[D]1,3-oxazin-4-one” is a chemical compound with the molecular formula C16H10N2O4 . It is also known by other synonyms such as “2-(2-nitrophenyl)-3,1-benzoxazin-4-one”, “2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one”, and “2-(2-Nitro-phenyl)-benzo[d][1,3]oxazin-4-one” among others .
Synthesis Analysis
The synthesis of similar compounds, 2-alkyl and 2-aryl-4H-benzo[d][1,3]oxazin-4-ones, has been developed and studied . The method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid .Molecular Structure Analysis
The molecular weight of “this compound” is 268.22 g/mol . The IUPAC name is 2-(2-nitrophenyl)-3,1-benzoxazin-4-one . The InChI and Canonical SMILES are also provided for further structural analysis .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, studies on similar compounds suggest that the formation of the dihydro analogs correlated with the electron density on the aromatic ring .Physical and Chemical Properties Analysis
The compound has a molecular weight of 268.22 g/mol . It has an XLogP3-AA of 2.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 1 rotatable bond .Scientific Research Applications
Synthesis and Modification of Polymers
- Compounds including 2-(4-nitrophenyl)-4H-benzo[d][1,3]oxazin-4-one were used in the synthesis of modified polyvinyl alcohol, showing potential as anticancer agents. These compounds were characterized by various analytical and spectral methods, including IR spectra, NMR, and UV-Vis Spectroscopy (Samir, Saeed, & Matty, 2018).
Structural Analysis and Chemical Behavior
- The crystal structure of a related compound, 2,3-bis(4-methoxyphenyl)-2-(4-nitrophenyl)-1,3-oxazine-4,6-dione, revealed insights into the molecule's conformation and interactions, contributing to understanding the structural behavior of such compounds (Sato, Nagashima, Murakami, Kaneko, & Furuya, 1993).
Photocrosslinking and Polymer Synthesis
- Research into UV cross-linkable polymers based on triazine derivatives, including those with nitrophenyl groups, has shown enhanced photocrosslinking rates. These studies are significant for developing new materials with advanced properties (Suresh et al., 2016).
Application in Organic Synthesis
- The compound has been involved in the synthesis of various organic structures, such as 3,4-dihydro-2H-benzo[1,4]oxazines and related derivatives, contributing to the development of new synthetic methods and potential applications in medicinal chemistry (Prostota, Berthet, Delbaere, & Coelho, 2013).
Catalyst in Chemical Reactions
- It has been used in palladium-catalyzed cyclocarbonylation reactions, demonstrating its utility in facilitating complex organic transformations, which is crucial in the synthesis of pharmaceuticals and specialty chemicals (Larksarp & Alper, 1999).
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as 4h-benzo[d][1,3]oxazin-4-one have been shown to have substrate inhibitory activity towards the serine protease human leukocyte elastase , which is involved in tissue degradation in several diseases .
Mode of Action
For instance, 4H-benzo[d][1,3]oxazin-4-one has been shown to inhibit the serine protease human leukocyte elastase , potentially altering the progression of diseases associated with tissue degradation.
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that it may affect pathways involving the serine protease human leukocyte elastase . This enzyme plays a role in various biological processes, including inflammation and tissue remodeling, so inhibiting its activity could have downstream effects on these pathways.
Result of Action
Based on the known actions of similar compounds, it can be inferred that it may lead to the inhibition of the serine protease human leukocyte elastase , potentially impacting processes such as inflammation and tissue remodeling.
Properties
IUPAC Name |
2-[(E)-2-(3-nitrophenyl)ethenyl]-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4/c19-16-13-6-1-2-7-14(13)17-15(22-16)9-8-11-4-3-5-12(10-11)18(20)21/h1-10H/b9-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYFGHMONVRUBR-CMDGGOBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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